B1576646 Esculentin-2-OR3

Esculentin-2-OR3

Cat. No.: B1576646
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2-OR3 is a synthetic antimicrobial peptide (AMP) belonging to the Esculentin-2 family, which is renowned for its broad-spectrum activity and low cytotoxicity against human cells. This peptide is provided for research purposes to investigate novel therapeutic strategies. Key Research Applications: Studies on closely related Esculentin-2 peptides have demonstrated significant potential in several research areas. A primary application is in diabetes research , as Esculentin-2 peptides have shown potent insulin-releasing activity. Research indicates that analogs can improve glucose tolerance and stimulate insulin secretion from pancreatic beta-cells through mechanisms that involve membrane depolarization and increased intracellular calcium, independent of KATP channel inhibition . A second major application is in anti-infective research . Esculentin-2 peptides exhibit potent growth-inhibitory activity against a range of Gram-negative bacteria, including Escherichia coli and multi-drug resistant strains of Acinetobacter baumannii and Stenotrophomonas maltophilia . Furthermore, derivatives of Esculentin peptides have demonstrated strong antibiofilm activity at sub-minimal inhibitory concentrations, reducing biofilm formation in pathogens like enterohemorrhagic E. coli O157:H7 . Lastly, the peptide's role in wound healing and immunomodulation is a key area of investigation. Frog skin-derived AMPs, including Esculentin-1a, have been shown to significantly promote the migration of human keratinocytes and bronchial epithelial cells, accelerating wound repair in models of skin damage and bronchial injury . This activity often involves the activation of the epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMP-9) . Some family members can also stimulate the production of interleukin-10, an anti-inflammatory cytokine, contributing to immune homeostasis . Mechanism of Action: The antimicrobial function is primarily attributed to the peptide's alpha-helical structure and cationic nature, which facilitates interaction with and disruption of microbial membranes . For its insulinotropic effects, research suggests a multi-acting mechanism that may involve peptide internalization and activation of phospholipase C/protein kinase C (PLC/PKC) signaling pathways . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVFTLLKGATQLIGKTLGKELGKTGLELMACKITNQC

Origin of Product

United States

Discovery, Isolation, and Advanced Characterization Methodologies for Esculentin 2 Or3

Identification from Biological Sources: Odorrana rotodora Skin Secretions

Esculentin-2-OR3 is a member of the esculentin-2 family of antimicrobial peptides. researchgate.net It was identified and isolated from the skin secretions of the frog species Odorrana rotodora. imrpress.comasm.org The skin of amphibians is a rich source of a wide variety of gene-encoded antimicrobial peptides, which are thought to be a component of the animal's innate immune system, providing a first line of defense against pathogenic microorganisms in their environment. imrpress.comnih.gov The composition of these peptide arsenals is often species-specific, with each species producing a unique cocktail of AMPs. google.com The skin secretions of Odorrana rotodora have been found to contain a particularly large number of distinct antimicrobial peptides, including multiple members of the esculentin (B142307), brevinin, and nigrocin families. imrpress.com this compound is one of 29 peptides identified from this species, highlighting the rich biodiversity of defensive molecules present in a single organism. imrpress.com

Methodologies for Peptide Isolation and Purification from Complex Biological Matrices

The initial skin secretion collected from the frog is a complex mixture containing numerous peptides and other biomolecules. Isolating a single peptide like this compound to a high degree of purity requires powerful separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides from complex biological extracts. researchgate.neteuropeanpharmaceuticalreview.com Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common method used. google.comresearchgate.net This technique separates molecules based on their hydrophobicity.

The process typically begins with a crude or partially purified skin secretion extract. This extract is injected into the HPLC system, where it is passed through a column packed with a nonpolar stationary phase, most commonly C-18 (octadecyl) or C-8 (octyl) silica. google.comresearchgate.netpan.olsztyn.pl A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. phenomenex.com A gradient elution is employed, where the concentration of the organic solvent is gradually increased over time. nih.gov This causes peptides to elute from the column in order of increasing hydrophobicity. Fractions are collected as they exit the column, and those containing the peptide of interest are identified for further purification or analysis. Often, multiple sequential HPLC steps using different column chemistries (e.g., C-18 followed by phenyl) are necessary to achieve the homogeneity required for structural analysis. researchgate.net

TechniqueStationary Phase ExampleMobile Phase ComponentPrinciple of Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Vydac C-18, C-8, or PhenylAcetonitrile/Water with Trifluoroacetic Acid (TFA)Separates peptides based on differences in hydrophobicity.

Prior to the fine separation achieved by HPLC, initial extraction and partial purification steps are often employed. The collection of skin secretions can be stimulated, and the frozen skins are typically homogenized in an acidic ethanol (B145695) solution to extract the peptides. google.com Precipitation methods can be used to concentrate the peptides from the initial extract. For instance, after an initial extraction, the solution might be treated to precipitate unwanted larger proteins or other molecules, enriching the sample for smaller peptides like this compound.

Gel electrophoresis is another technique used in the analysis and sometimes purification of peptides. researchgate.net While less common for the bulk purification of AMPs compared to HPLC, methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) can be used to assess the complexity of a sample and the purity of isolated fractions. In some analytical workflows, proteins are separated on a gel and then transferred to a membrane (like PVDF) for subsequent analysis, such as N-terminal sequencing. wikipedia.orgcreative-proteomics.com

Chromatographic Separation Techniques (e.g., HPLC)

Structural Elucidation Techniques and Strategies

Once a peptide has been purified to homogeneity, its structure must be determined. This involves identifying its exact mass and its primary amino acid sequence.

Mass spectrometry (MS) is an indispensable tool for peptide characterization. nih.gov It provides a highly accurate measurement of the molecular mass of a peptide. Two common ionization techniques are used for peptide analysis:

Electrospray Ionization (ESI) Mass Spectrometry: ESI-MS is particularly well-suited for analyzing peptides and proteins directly from a liquid phase, such as the eluent from an HPLC column. pensoft.net It generates multiply charged ions from the analyte molecules, allowing for the determination of molecular weight from a complex spectrum. This technique was used in the characterization of various peptides from frog skin. researchgate.netgoogle.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: In MALDI-TOF MS, the peptide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the mass-to-charge ratio is determined by measuring the time it takes for the ions to travel through a flight tube. asm.org This method is known for its high sensitivity and is frequently used to confirm the molecular mass of purified peptides from frog secretions. researchgate.net

TechniqueAbbreviationPurpose in Peptide Analysis
Electrospray Ionization Mass SpectrometryESI-MSDetermines precise molecular weight from liquid samples; often coupled with HPLC. google.compensoft.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass SpectrometryMALDI-TOF MSConfirms the molecular mass of purified peptides with high accuracy and sensitivity. researchgate.netasm.org

While mass spectrometry provides the molecular weight, determining the specific order of amino acids (the primary sequence) requires a direct sequencing method. The classical and highly reliable method for this is automated Edman degradation. wikipedia.org This technique involves a stepwise process where the N-terminal amino acid of the peptide is chemically labeled, cleaved off, and then identified. creative-proteomics.comfujifilm.com The cycle is repeated on the now-shortened peptide to identify the next amino acid in the sequence. fujifilm.com This process is automated in a device called a protein sequencer. creative-proteomics.com Edman degradation was the method used to determine the primary structures of many antimicrobial peptides isolated from ranid frogs. researchgate.netgoogle.com Although it has limitations, such as difficulty with chemically modified N-termini and a practical limit of around 50-60 residues, it remains a gold standard for N-terminal protein sequencing. wikipedia.org

TechniquePrincipleApplication
Automated Edman DegradationSequential cleavage and identification of N-terminal amino acid residues. fujifilm.comDetermines the primary amino acid sequence of the purified peptide. researchgate.netgoogle.com

Spectroscopic Approaches for Conformational Analysis (e.g., Circular Dichroism, NMR)

Spectroscopic techniques are crucial for elucidating the three-dimensional structure of peptides, which is essential for their biological function. iiserpune.ac.in

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides in solution. libretexts.orgjascoinc.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. libretexts.org The resulting CD spectrum provides information about the peptide's conformational elements, like α-helices and β-sheets. jascoinc.com For instance, the far-UV region (180-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation. jascoinc.com

In the study of esculentin peptides, CD spectroscopy can reveal conformational changes upon interaction with model membranes or in different solvent environments, which can be crucial for understanding their mechanism of action. nih.gov The technique can show, for example, whether a peptide adopts a more ordered structure, such as an α-helix, when it moves from an aqueous solution to a membrane-like environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides in solution. nih.govaocs.org One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the peptide's conformation, including the folding of the peptide backbone and the orientation of amino acid side chains. nih.govmdpi.com

For peptides like this compound, transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) can be used to study their conformation when bound to micelles or lipopolysaccharides (LPS), mimicking a bacterial membrane. nih.gov This is particularly relevant as many antimicrobial peptides are unstructured in aqueous solution and fold into their active conformation upon interacting with the target membrane. nih.gov For example, studies on an esculentin-1a (B1576700) derived peptide showed it was unstructured in water but adopted an amphipathic helical conformation in the presence of LPS micelles. nih.gov

Below is a table summarizing the application of these spectroscopic techniques in peptide conformational analysis:

Bioinformatic Analysis of Peptide Sequences and Orthologs

Bioinformatics plays a significant role in the study of antimicrobial peptides. kuleuven.be The primary amino acid sequences of peptides like this compound can be used for various in silico analyses.

The identification of orthologs, or similar peptides from different species, is a key application. researchgate.net By comparing the amino acid sequence of this compound with databases of known peptides, researchers can identify related peptides and construct phylogenetic trees. researchgate.net This can provide insights into the evolutionary relationships between different frog species. researchgate.net

Furthermore, bioinformatic tools can predict various physicochemical properties of the peptide based on its sequence, such as net charge, molecular weight, and isoelectric point. uvic.ca These properties are important for understanding the peptide's potential antimicrobial activity and its interaction with bacterial membranes. imrpress.com Sequence alignment with other known esculentin peptides can also reveal conserved regions that may be crucial for their biological function. uvic.ca

Chemical Synthesis and Analog Generation for Research Purposes

The chemical synthesis of peptides like this compound is essential for obtaining the large quantities needed for detailed structural and functional studies. researchgate.net Solid-phase peptide synthesis (SPPS) is the most common method used for this purpose. google.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. google.com

The ability to chemically synthesize the peptide also allows for the generation of analogs with specific amino acid substitutions. nih.govgoogle.com This is a powerful strategy for structure-activity relationship (SAR) studies, which aim to understand how specific amino acid residues contribute to the peptide's activity and to develop analogs with improved properties. nih.gov For example, analogs of esculentin-2 peptides have been synthesized to investigate the importance of the N-terminal and C-terminal regions for antimicrobial and cytotoxic activity. nih.gov

Below is a table outlining the purposes of chemical synthesis and analog generation:

Investigation of Molecular and Cellular Interaction Mechanisms of Esculentin 2 Or3

Mechanistic Studies of Antimicrobial Action (General to Esculentin-2 Family)

Antimicrobial peptides (AMPs) of the Esculentin-2 family are known for their broad-spectrum activity against a range of pathogens wikipedia.orgnih.gov. Their primary mode of action is believed to involve direct interaction with the microbial cell membrane, leading to its disruption ontosight.ai.

Bacterial Membrane Perturbation and Permeabilization Mechanisms

Like many cationic antimicrobial peptides, esculentins are thought to initiate their action through electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria frontiersin.org. This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane perturbation.

Studies on related esculentin (B142307) peptides demonstrate that this interaction causes permeabilization of the cell membrane, allowing the leakage of intracellular contents and ultimately leading to cell death ontosight.aimdpi.comnih.gov. The amphipathic α-helical structure that these peptides form in a membrane-like environment is crucial for this disruptive activity ontosight.ai. For instance, a linearized version of Esculentin 2EM was shown to strongly insert into and lyse lipid mimics of Gram-positive bacterial membranes, an effect driven by the high content of anionic phospholipids (B1166683) like phosphatidylglycerol and cardiolipin (B10847521) in these membranes researchgate.net.

Investigation of Intracellular Target Interactions in Microbial Cells

While membrane disruption is a primary mechanism for many antimicrobial peptides, some are also known to translocate into the cytoplasm and interact with intracellular targets imrpress.com. This can include the inhibition of DNA and protein synthesis or interference with key cellular processes imrpress.com. However, specific intracellular targets for the Esculentin-2 family, and for Esculentin-2-OR3 in particular, are not well-documented in the available research. It is a plausible secondary mechanism of action, but one that requires further specific investigation.

Studies on Microbial Resistance Mechanisms and Peptide-Microbe Co-evolution

The primary structure of Esculentin-2 peptides is not highly conserved across different frog species, suggesting evolutionary pressure and co-evolution with microbial pathogens nih.gov. This variability may represent an adaptation to a changing spectrum of microbial threats.

Bacteria can develop resistance to antimicrobial peptides through various mechanisms. These include the modification of their cell surface to reduce the net negative charge, thereby repelling the cationic peptides, or the secretion of proteases that can degrade the peptides. To counteract this, some synthetic analogues of esculentins have been designed with D-amino acids, which can enhance their stability against proteolytic degradation frontiersin.orgnih.gov. The specific evolutionary pressures on Odorrana hosii that led to the particular sequence of this compound are unknown.

Differential Cellular Interaction Profiles (General to Esculentin-2 Family)

A key feature of many antimicrobial peptides with therapeutic potential is their selectivity, showing high potency against microbial cells while exhibiting low toxicity toward mammalian cells wikipedia.org.

Comparative Analysis of Interactions with Bacterial vs. Mammalian Cell Membranes

The selectivity of esculentin peptides is largely attributed to the differences in membrane composition between bacterial and mammalian cells. Bacterial membranes are rich in anionic phospholipids, which facilitates the binding of cationic peptides. In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids (like phosphatidylcholine and sphingomyelin) and cholesterol, which results in a weaker interaction with the peptides frontiersin.org.

Studies on Esculentin-2CHa show it has potent activity against bacteria like Staphylococcus aureus and Acinetobacter baumannii at concentrations that are significantly lower than those causing lysis of human red blood cells nih.gov. This indicates a favorable therapeutic window. However, at higher concentrations, cytotoxicity against mammalian cells can occur frontiersin.orgnih.gov. Removal of certain domains, such as the cyclic C-terminal, has been shown to decrease cytotoxicity against both microbial and mammalian cells, highlighting the structural basis for this differential activity nih.gov.

Investigation of Cellular Proliferation and Apoptosis Pathway Modulation in Model Cell Lines

Research into some members of the Esculentin-2 family has extended beyond antimicrobial activity to explore their effects on mammalian cells.

Cytotoxicity against Cancer Cells: Esculentin-2CHa has demonstrated cytotoxic activity against human non-small cell lung adenocarcinoma A549 cells at concentrations lower than those affecting healthy erythrocytes nih.gov. This suggests a potential for development as an anti-cancer agent.

Immunomodulatory Effects: Esculentin-2CHa has also been shown to stimulate the release of the anti-inflammatory cytokine IL-10 from mouse lymphoid cells, indicating a role in modulating the host immune response nih.gov.

Effects on Pancreatic β-cells: Certain esculentins and their analogues have been investigated for their potential in treating type 2 diabetes. They have been found to stimulate insulin (B600854) secretion from pancreatic β-cells, a mechanism that involves membrane depolarization and an increase in intracellular calcium, without being cytotoxic to these cells at effective concentrations wikipedia.orgnih.govplos.org.

No specific data exists for this compound in these areas.

Modulation of Endocrine Cell Function: Pancreatic Islet Cell Responses

Esculentin-2CHa, a related peptide, has demonstrated significant effects on pancreatic islet cells, which are crucial for glucose homeostasis. nih.gov Pancreatic islets are composed of several cell types, including beta-cells that secrete insulin and alpha-cells that release glucagon (B607659). adameetingnews.org

Studies on the parent peptide, esculentin-2CHa, have shown that it can stimulate the secretion of insulin from clonal pancreatic beta-cells (BRIN-BD11). nih.gov This insulinotropic effect is concentration-dependent, occurring at levels greater than 0.3 nM. nih.gov Furthermore, peptides in the esculentin-2 family have been observed to enhance insulin secretion and reduce glucagon secretion. researchgate.net In mouse models of diet-induced obesity and insulin resistance, treatment with an analog of esculentin-2CHa led to increased non-fasting plasma insulin levels and improved insulin secretion during glucose tolerance tests. nih.gov

The modulation of pancreatic islet cell function by esculentin-2CHa and its analogs also extends to the regulation of glucagon. Research has indicated that these peptides can lead to lower plasma and pancreatic levels of glucagon. nih.gov This dual action of stimulating insulin and suppressing glucagon secretion is a key aspect of its potential for regulating blood glucose. nih.govresearchgate.net

Molecular Target Identification and Signaling Pathway Delineation

The biological effects of this compound and its related peptides are underpinned by their interactions with specific molecular targets and the subsequent activation of intracellular signaling pathways.

Receptor Binding and Activation Studies

While direct receptor binding studies for this compound are not extensively detailed in the provided information, research on related esculentin peptides suggests interactions with cell surface receptors. For instance, esculentin-1a (B1576700) derivatives have been shown to activate the epidermal growth factor receptor (EGFR). plos.orgnih.gov Additionally, some antimicrobial peptides are known to interact with Toll-like receptors (TLRs), such as TLR4, which can be a mechanism to modulate inflammatory responses. frontiersin.org The initial binding of many cationic antimicrobial peptides to cell membranes is often mediated by electrostatic interactions with negatively charged components of the membrane. uniroma1.it

Ion Channel Modulation and Membrane Potential Dynamics

A key mechanism of action for esculentin-2CHa involves the modulation of ion channels and the alteration of cell membrane potential. nih.govplos.org Ion channels are integral membrane proteins that control the flow of ions across the plasma membrane, thereby regulating the membrane potential.

Studies have demonstrated that esculentin-2CHa induces membrane depolarization in pancreatic beta-cells. nih.govplos.org This change in membrane potential is a critical step in stimulus-secretion coupling in these cells. The insulin-releasing activity of esculentin-2CHa was found to be diminished by the activation of KATP channels and the inhibition of voltage-dependent Ca2+ channels, indicating that these channels are involved in its mechanism of action. nih.gov The influx of cations, such as Na+ and Ca2+, leads to depolarization of the membrane. kenhub.comfrontiersin.org The modulation of these ion channels by esculentin peptides ultimately influences cellular excitability and downstream processes like hormone secretion.

Investigation of Intracellular Signaling Cascades (e.g., Ca2+, cAMP, PLC/PKC pathways)

The interaction of this compound-related peptides with pancreatic beta-cells triggers a cascade of intracellular signaling events. A notable effect is the increase in intracellular calcium concentration ([Ca2+]i). nih.govplos.org This elevation in Ca2+ is a crucial second messenger in insulin secretion. mednexus.org The influx of extracellular Ca2+ through voltage-dependent calcium channels, which are opened in response to membrane depolarization, contributes to the rise in cytosolic Ca2+. nih.gov

The signaling pathways activated by esculentin-2CHa analogs have been shown to involve the phospholipase C (PLC) and protein kinase C (PKC) pathways. nih.gov Inhibition of PLC and PKC has been found to attenuate the insulin-secreting effects of these peptides. nih.gov The activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, further increasing cytosolic Ca2+ levels. frontiersin.orgnih.gov DAG, in turn, activates PKC, which is involved in the downstream signaling leading to insulin exocytosis. nih.gov

Furthermore, while some studies on esculentin-2CHa analogs have suggested that the cyclic AMP (cAMP) pathway may not be the primary mediator of their insulinotropic effects, the interplay between Ca2+ and cAMP signaling is a common feature in the regulation of pancreatic beta-cell function. mednexus.orgnih.govnih.gov

Immunomodulatory Mechanism Research

Beyond its metabolic effects, this compound and its parent compounds exhibit immunomodulatory properties, influencing the activity of immune cells and the production of signaling molecules called cytokines.

Effects on Cytokine Production and Release by Immune Cells (e.g., IL-10, TNF-α)

Research has shown that esculentin-2CHa can modulate the production of key cytokines. Specifically, it has been found to significantly stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) by mouse lymphoid cells. nih.gov IL-10 plays a crucial role in suppressing inflammatory responses by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). oatext.comoatext.com

In addition to stimulating IL-10, esculentin-2CHa has also been observed to significantly stimulate the production of the pro-inflammatory cytokine TNF-α by peritoneal macrophages. nih.gov TNF-α is a key mediator of the inflammatory response. pneumon.org The dual effect on both pro- and anti-inflammatory cytokines suggests a complex immunomodulatory role for esculentin-2CHa, potentially contributing to a balanced immune response.

Modulation of Inflammatory Response Pathways in Cellular Models

The inflammatory response is a complex biological process involving a network of signaling pathways and the coordinated release of mediator molecules. Research into the properties of natural peptides has identified several compounds capable of modulating these intricate systems. Esculentin-2 and its related compounds have been a focus of such research, demonstrating significant interaction with key inflammatory pathways in various cellular models. These peptides can influence the production of cytokines and interact with central signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Studies on the host-defense peptide esculentin-2CHa, a related compound, have shown that it can modulate cytokine release from immune cells. In experiments using mouse lymphoid cells, esculentin-2CHa was found to significantly stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govplos.org Concurrently, it was observed to stimulate the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. nih.govplos.org However, its effects on the production of other key inflammatory cytokines, namely Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β), were not found to be significant. nih.gov

Further investigation into related compounds, such as esculetin (B1671247), has provided deeper insight into the molecular mechanisms underlying these immunomodulatory effects. In lipoteichoic acid (LTA)-stimulated RAW 264.7 macrophage cells, esculetin demonstrated potent anti-inflammatory activity by targeting the NF-κB signaling pathway. nih.govmdpi.com The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.net Esculetin was shown to inhibit the degradation of IκBα, an inhibitor protein that keeps NF-κB inactive in the cytoplasm. nih.govmdpi.com By preventing IκBα degradation, esculetin effectively blocks the phosphorylation and subsequent translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target inflammatory genes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com This inhibitory action on the NF-κB pathway appears to be a central mechanism for the anti-inflammatory effects of esculetin. nih.gov

The MAPK signaling pathways—comprising cascades like ERK, JNK, and p38—are also critical regulators of inflammation. thermofisher.com However, studies on esculetin's effect in LTA-induced RAW 264.7 cells showed that it did not affect the phosphorylation of the MAPK molecules ERK, p38, and JNK. nih.govmdpi.com This suggests that esculetin's anti-inflammatory action is specifically channeled through the NF-κB pathway, independent of the MAPK signaling cascade in this particular cellular context. nih.gov This specificity highlights a targeted mechanism of action.

The tables below summarize the observed effects of esculentin-related compounds on cytokine production and inflammatory signaling pathways in cellular models.

Table 1: Effect of Esculentin-2CHa on Cytokine Production in Mouse Cellular Models

Cellular Model Cytokine Observed Effect Significance Reference
Mouse Lymphoid Cells IL-10 Stimulation of release P<0.01 nih.gov
Peritoneal Macrophages TNF-α Stimulation of production P<0.05 nih.gov
Peritoneal Macrophages IL-6 Not significant - nih.gov

Table 2: Modulation of Inflammatory Signaling Pathways by Esculetin in LTA-Stimulated RAW 264.7 Cells

Pathway Component Molecular Target Observed Effect of Esculetin Reference
NF-κB Pathway iNOS Expression Significant, concentration-dependent inhibition nih.govmdpi.com
NO Production Significant, concentration-dependent inhibition nih.govmdpi.com
IκBα Degradation Recovered/Inhibited nih.govmdpi.com
NF-κB p65 Phosphorylation Recovered/Inhibited nih.gov
NF-κB p65 Nuclear Translocation Evident inhibition at 20 µM nih.govmdpi.com
MAPK Pathway ERK Phosphorylation No effect nih.gov
p38 MAPK Phosphorylation No effect nih.gov
JNK Phosphorylation No effect nih.gov

| Other | Nrf2 Expression | Augmented at 20 µM | nih.govmdpi.com |

Table 3: Compound Names Mentioned

Compound Name
This compound
Esculentin-2CHa
Esculetin
Interleukin-10 (IL-10)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1 beta (IL-1β)
Lipoteichoic acid (LTA)
IκBα
Inducible nitric oxide synthase (iNOS)
Mitogen-Activated Protein Kinase (MAPK)
Extracellular signal-regulated kinase (ERK)
c-Jun N-terminal kinase (JNK)
p38 MAPK

Structure Activity Relationship Sar Studies and Peptide Engineering Strategies

Design and Synthesis of Esculentin-2-OR3 Analogues for SAR Elucidation

For instance, studies on related esculentin (B142307) peptides have shown that the removal of the N-terminal hexapeptide or the C-terminal cyclic domain leads to a significant decrease in antimicrobial and cytotoxic activities. nih.gov This highlights the importance of the full peptide sequence for its biological function. The synthesis of analogues with varied fatty amine lengths and N-terminal cappings has also been employed to study the impact of these modifications on bioactivity. nih.gov

Impact of N-Terminal and C-Terminal Modifications on Bioactivity

Modifications at the N-terminus and C-terminus of peptides can significantly influence their stability and biological activity. lifetein.com The N-terminus refers to the end of a polypeptide chain with a free amine group (-NH2), while the C-terminus has a free carboxyl group (-COOH). wikipedia.org

Common modifications include N-terminal acetylation and C-terminal amidation. lifetein.com Acetylation at the N-terminus removes the positive charge and can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases. lifetein.com Similarly, C-terminal amidation neutralizes the negative charge of the carboxyl group, which can prevent enzymatic degradation and sometimes enhance the peptide's biological activity by mimicking the structure of native proteins. lifetein.com For this compound and its analogues, such modifications are crucial for improving their therapeutic potential by increasing their stability and ability to interact with cellular targets. lifetein.com

ModificationEffect on ChargePotential Impact on Bioactivity
N-terminal Acetylation Neutralizes positive chargeIncreases stability against degradation, mimics native proteins. lifetein.com
C-terminal Amidation Neutralizes negative chargeIncreases stability, enhances receptor binding, mimics native proteins.

Role of Amino Acid Substitutions and Stereochemistry on Functional Profiles

The substitution of specific amino acids within the this compound sequence has been a key strategy to probe their roles in biological activity. researchgate.netnih.gov Replacing amino acids can alter the peptide's hydrophobicity, charge, and amphipathicity, which are critical for its interaction with microbial membranes. mdpi.com

For example, increasing the cationicity of esculentin-2CHa by replacing aspartic acid residues with lysine (B10760008) resulted in a modest increase in antimicrobial potency. nih.gov Conversely, substitutions that significantly reduce the enzyme activity have been observed when catalytically essential residues are replaced. researchgate.netnih.gov

The stereochemistry of the amino acids also plays a vital role. nih.gov Most natural peptides are composed of L-amino acids. Introducing D-amino acids, their non-superimposable mirror images, can have profound effects. frontiersin.orgnih.gov In some cases, replacing L-amino acids with D-amino acids can enhance peptide stability against enzymatic degradation. frontiersin.org However, such substitutions can also alter the peptide's secondary structure and its ability to interact with its target, sometimes leading to reduced or altered activity. uniroma1.it For instance, the replacement of two amino acids with their D-enantiomers in a related esculentin peptide resulted in a reduced α-helical content and a decreased ability to destabilize model membranes. uniroma1.it

Amino Acid Substitution TypeGeneral Effect on Peptide Properties
Hydrophobic to Hydrophilic Decreases hydrophobicity, may reduce membrane interaction.
Charged to Uncharged Alters net charge, can affect electrostatic interactions with membranes.
L- to D-amino acid Increases proteolytic stability, can alter secondary structure and target binding. frontiersin.org

Influence of Cyclic Domains and Disulfide Bridges on Conformation and Activity

A defining feature of many esculentin peptides, including this compound, is the presence of a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govimrpress.com This disulfide bond, a covalent linkage between the sulfur atoms of two cysteines, is crucial for maintaining the peptide's three-dimensional structure. wikipedia.orgfrontiersin.org

The cyclic structure, often referred to as the "Rana box," imposes conformational constraints on the peptide, which can pre-organize it for receptor binding and increase its stability. imrpress.commdpi.com Removal of this cyclic domain in esculentin-2CHa has been shown to significantly decrease its antimicrobial activity, underscoring its importance. nih.gov The disulfide bridge helps to stabilize the peptide's secondary structure, such as α-helices, which is often essential for its membrane-disrupting activity. wikipedia.orgnih.gov The synthesis of analogues with multiple disulfide bridges is a strategy being explored to create peptides with enhanced stability and specific pharmacological properties. mdpi.comresearchgate.net

Conformational Dynamics and Their Correlation with Biological Efficacy

The biological function of this compound is not solely dependent on a static three-dimensional structure but also on its conformational dynamics—the way it changes shape, particularly upon interacting with different environments. mdpi.com In an aqueous solution, many antimicrobial peptides like esculentin-2 are unstructured. researchgate.net However, upon encountering a microbial membrane, they often adopt a more defined, amphipathic α-helical conformation. uniroma1.itresearchgate.net

This transition is a key aspect of their mechanism of action. The amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, allows the peptide to insert into and disrupt the lipid bilayer of the microbial membrane. imrpress.com Circular dichroism (CD) spectroscopy is a common technique used to study these conformational changes in different membrane-mimicking environments. uniroma1.it Molecular dynamics (MD) simulations are also employed to understand the intricate details of peptide-membrane interactions and how conformational flexibility correlates with biological efficacy. mdpi.comtesisenred.net Studies on related peptides have shown that the ability to form a stable helical structure in the presence of anionic model membranes (mimicking bacterial membranes) correlates with their antimicrobial potency. researchgate.net

Pre Clinical Investigations of Esculentin 2 Or3 Bioactivity in Research Models

In Vitro Model Systems for Mechanistic Bioactivity Assessment

Screening against Reference and Multi-Drug Resistant Microbial Strains

Esculentin-2CHa exhibits potent, broad-spectrum antimicrobial properties. nih.gov It has demonstrated significant growth-inhibitory activity against several clinically relevant, multi-drug resistant (MDR) bacterial strains. wikipedia.orgbioscientifica.com Studies have reported its effectiveness against MDR isolates of Gram-positive Staphylococcus aureus (including MRSA) and Gram-negative Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.govbioscientifica.com The minimum inhibitory concentrations (MICs) for these MDR strains were found to be potent, often at or below 6 μM. nih.gov The activity spectrum of the Esculentin-2 family also extends to other pathogens like Escherichia coli and Candida albicans, although potencies can vary between different members of the peptide family. nih.gov

Table 1: Antimicrobial Activity of Esculentin-2CHa Against Selected Microbial Strains

MicroorganismStrain TypeMinimum Inhibitory Concentration (MIC) (μM)Reference
Staphylococcus aureusMulti-drug Resistant≤ 6 nih.gov
Acinetobacter baumanniiMulti-drug Resistant≤ 6 nih.gov
Stenotrophomonas maltophiliaMulti-drug Resistant≤ 6 nih.gov
Escherichia coliReference Strain< 10 nih.gov
Candida albicansReference Strain30-50 nih.gov

Cell-Based Assays for Specific Biological Responses (e.g., membrane depolarization, Ca2+ flux)

The mechanism of action for Esculentin-2CHa and its analogues involves direct interaction with cellular membranes. nih.govbioscientifica.com In cell-based assays using the rat pancreatic beta-cell line BRIN-BD11, these peptides were shown to induce membrane depolarization. nih.govbioscientifica.com This depolarization is accompanied by a significant increase in the concentration of intracellular calcium ([Ca²⁺]i). nih.govbioscientifica.com This influx of calcium is a critical step in the peptide's ability to stimulate insulin (B600854) secretion. nih.govnih.gov Studies using fluorescent probes have confirmed these effects, demonstrating that the peptides alter membrane potential and trigger Ca²⁺ flux, which are key events in their bioactivity. bioscientifica.complos.org The insulin-releasing activity was found to be attenuated by the activation of KATP channels and the inhibition of voltage-dependent Ca²⁺ channels, further confirming the role of these specific biological responses. nih.gov

Table 2: Effects of Esculentin-2CHa Analogues on BRIN-BD11 Cell Responses

Peptide (at 1 μM)Membrane Potential (AUC)Intracellular Ca²⁺ (AUC)Reference
Control (5.6 mM Glucose) 1481 ± 781056 ± 69 nih.gov
Esculentin-2CHa 2067 ± 113 1589 ± 98 nih.gov
[L28K]esculentin-2CHa 2243 ± 101 1795 ± 111 nih.gov
[C31K]esculentin-2CHa 2311 ± 125 1843 ± 127 nih.gov
*Values are presented as mean ± SEM (n=8). AUC = Area Under the Curve. *P < 0.01 compared with 5.6mM glucose control.

Enzymatic Stability and Degradation Studies in Biological Fluids

A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in biological fluids. Studies on a truncated analogue, Esculentin-2CHa(1-30), revealed that it is rapidly degraded when exposed to mouse plasma, with approximately 93% of the peptide degraded within 8 hours. bioscientifica.comnih.gov To enhance stability, researchers designed analogues with specific modifications. nih.gov Substituting key amino acid residues with their D-isomers, such as in [D-Arg⁷,D-Lys¹⁵,D-Lys²³]-esculentin-2CHa(1-30), conferred significant resistance to plasma enzyme degradation, reducing degradation to as low as 24% over the same period. bioscientifica.com Another successful strategy was the attachment of a fatty acid (l-octanoate) to a lysine (B10760008) residue, which also improved plasma stability while preserving biological activity. bioscientifica.comnih.gov These studies demonstrate that targeted chemical modifications can effectively overcome the enzymatic instability of the parent peptide.

In Vivo Animal Model Studies for Physiological Pathway Modulation

Assessment of Metabolic Pathway Modulation in Rodent Models (e.g., glucose tolerance, insulin secretion)

The insulin-releasing properties of Esculentin-2CHa observed in vitro have been validated in rodent models of diet-induced obesity and insulin resistance. nih.gov In high-fat-fed mice, acute intraperitoneal administration of Esculentin-2CHa (75 nmol/kg) significantly improved glucose tolerance following a glucose challenge. nih.gov This improvement was associated with a corresponding increase in plasma insulin levels, indicating enhanced insulin secretion. nih.govresearchgate.net For example, the area under the curve (AUC) for plasma glucose was reduced by 33% in mice treated with Esculentin-2CHa compared to controls. nih.gov Certain analogues, such as [L28K]esculentin-2CHa, demonstrated even greater potency in vivo. nih.gov Longer-term administration of this analogue for 28 days also led to improved glucose tolerance and restored the responsiveness of islets to insulin secretagogues. nih.govresearchgate.net

Table 3: Effect of Acute [L28K]esculentin-2CHa Administration on Glucose Tolerance in High-Fat Fed Mice

Treatment GroupPlasma Glucose AUC (0-60 min)Plasma Insulin AUC (0-60 min)Reference
Control (Saline) 2154 ± 981.8 ± 0.1 nih.gov
[L28K]esculentin-2CHa (75 nmol/kg) 1345 ± 76 3.2 ± 0.2 nih.gov
*Values are presented as mean ± SEM (n=8). AUC = Area Under the Curve. *P < 0.01 compared with control.

Investigation of Antimicrobial Efficacy in Localized Infection Models (without clinical implications)

While Esculentin-2CHa has demonstrated potent in vitro bactericidal activity against multi-drug resistant pathogens commonly associated with localized infections, there is a lack of published studies specifically investigating its efficacy in preclinical, localized infection models such as murine skin or wound infection models. nih.govwur.nl The development of antimicrobial peptides (AMPs) for such applications is an active area of research, and animal models of skin, pneumonia, and sepsis are considered to have enormous predictive value for antibacterial drug discovery. mdpi.com The potent and rapid killing mechanism of AMPs makes them promising candidates for topical anti-infective agents, where they could combat infections while potentially minimizing the development of resistance. mdpi.com However, specific in vivo data on Esculentin-2CHa in a non-clinical localized infection setting is not currently available in the reviewed literature.

Exploration of Inflammatory Responses in Animal Models

Comprehensive searches of available scientific literature and databases did not yield specific preclinical studies investigating the bioactivity of the chemical compound Esculentin-2-OR3 in animal models of inflammation. Consequently, detailed research findings and data tables regarding its effects on inflammatory responses in such models cannot be provided at this time.

The esculentin (B142307) family of peptides, from which this compound is derived, has been a subject of interest for their broad-spectrum antimicrobial properties. While some studies on related esculentin peptides, such as Esculentin-2a, have suggested potential anti-inflammatory activities, specific in vivo data from animal models remains limited and does not directly address the actions of the this compound variant.

Further research is required to elucidate the potential immunomodulatory and anti-inflammatory effects of this compound in preclinical animal models. Such studies would be essential to determine its therapeutic potential for inflammatory conditions.

Advanced Analytical and Computational Methodologies in Esculentin 2 Or3 Research

Quantification of Esculentin-2-OR3 in Biological Samples

Accurately measuring the concentration of peptides like this compound in biological samples such as plasma, serum, or tissue is fundamental for pharmacokinetic and pharmacodynamic studies. nih.govcapes.gov.br The complexity of these biological matrices requires highly sensitive and selective analytical methods to distinguish the target peptide from a multitude of endogenous molecules. nih.gov

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of peptides in biological fluids due to its high sensitivity and specificity. nih.govnih.govtubitak.gov.tr The development of an LC-MS/MS method for this compound would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The process typically begins with sample preparation to extract the peptide and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or more targeted solid-phase extraction (SPE). nih.gov Chromatographic separation is most often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. capes.gov.brresearchgate.net The use of nano-LC systems can further enhance sensitivity, which is critical when sample volumes are limited. tudelft.nlscielo.br

For detection, the mass spectrometer operates in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this process, a specific precursor ion (the protonated molecular ion of the peptide, [M+nH]ⁿ⁺) is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. frontiersin.org This highly selective process allows for accurate quantification even at very low concentrations. For instance, a validated LC-MS/MS method for the synthetic frog-skin-derived peptide AWRK6 in rat plasma demonstrated the feasibility of this approach for pharmacokinetic studies. nih.gov Proteomic studies analyzing the effect of esculentin (B142307) derivatives on bacteria have also successfully employed nano LC-MS/MS to quantify changes in bacterial protein expression, showcasing the technique's power in related research areas. frontiersin.org

Table 1: Illustrative LC-MS/MS Parameters for Hypothetical Trace Analysis of this compound
ParameterDescriptionExample Value/Condition
Sample PreparationMethod to extract peptide from plasmaProtein Precipitation (Acetonitrile) followed by Solid-Phase Extraction (C18 cartridge)
LC ColumnStationary phase for separationC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase AAqueous solvent0.1% Formic Acid in Water
Mobile Phase BOrganic solvent0.1% Formic Acid in Acetonitrile
Flow RateSpeed of mobile phase0.4 mL/min
Ionization ModeMethod for generating ionsPositive Electrospray Ionization (ESI+)
Detection ModeMass spectrometry scan typeMultiple Reaction Monitoring (MRM)
MRM Transition 1 (Quantifier)Precursor ion → Product ionHypothetical: m/z 980.5 [M+4H]⁴⁺ → m/z 850.4 (y₇ ion)
MRM Transition 2 (Qualifier)Precursor ion → Product ionHypothetical: m/z 980.5 [M+4H]⁴⁺ → m/z 675.3 (b₅ ion)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent an alternative or complementary approach for peptide quantification. nih.gov These methods rely on the highly specific binding between an antibody and its antigen—in this case, this compound. An immunoassay for this peptide would involve generating monoclonal or polyclonal antibodies that specifically recognize its structure.

The primary advantage of immunoassays is their potential for extremely high sensitivity and high-throughput capability. nih.gov However, a significant challenge is the potential for cross-reactivity. Antibodies may bind to closely related peptides, such as other esculentin family members or metabolites of this compound, leading to an overestimation of the concentration of the active peptide. nih.gov While no specific immunoassay for this compound has been detailed in the literature, an ELISA-like assay was developed using the antimicrobial peptide Esculentin-1a(1-21)NH₂ as a capture agent to detect a broad range of bacterial species, demonstrating the utility of these peptides in bioanalytical formats. acs.org

Other bioanalytical techniques include thin-layer chromatography (TLC) combined with bioautography, which can be used to detect enzyme inhibitors or antimicrobial activity within a complex mixture, though this is more qualitative than quantitative. nih.gov Ultimately, the choice between LC-MS/MS and immunoassays depends on the specific requirements of the study, balancing the need for absolute specificity against throughput and sensitivity.

Table 2: Comparison of Bioanalytical Techniques for Peptide Quantification
FeatureLC-MS/MSImmunoassay (e.g., ELISA)
SpecificityVery high; can distinguish between closely related analogues and metabolites.Variable; prone to cross-reactivity with similar structures. nih.gov
SensitivityHigh; capable of detecting picogram to femtogram levels.Potentially higher than LC-MS/MS; can reach sub-picogram levels. nih.gov
Development TimeRelatively fast; does not require antibody generation.Slow and resource-intensive; requires specific antibody development and validation.
ThroughputModerate; sample run times are typically several minutes per sample.High; can analyze many samples simultaneously in 96- or 384-well plates.
Matrix EffectsSusceptible to ion suppression or enhancement, requiring careful sample cleanup.Can be affected by non-specific binding and interfering substances in the matrix.

Development of LC-MS/MS Methods for Trace Analysis

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide powerful "in silico" tools to investigate the structure-function relationships of peptides like this compound. frontiersin.org These approaches allow researchers to visualize and analyze molecular interactions that are often difficult to probe experimentally, offering insights that can guide the design of more effective peptide-based drugs.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgnih.gov For antimicrobial peptides, MD simulations are invaluable for understanding how they interact with and disrupt bacterial membranes. ijbiotech.com In a typical simulation, the peptide is placed in a system with a model of a biological membrane (e.g., a lipid bilayer mimicking a bacterial or mammalian cell membrane) and solvated in water with ions. frontiersin.orgacs.org

Studies on related esculentin peptides have used MD simulations to reveal key mechanistic details. For example, simulations showed that Esculentin-1b(1-18) inserts into membrane-mimicking micelles. acs.orgresearchgate.net Other work on Esculentin-1a (B1576700) and its derivatives demonstrated that the peptide's length and charge are crucial for its interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. weizmann.ac.il These simulations can predict conformational changes, such as the peptide folding into an α-helix upon membrane contact, its orientation and depth of insertion into the lipid bilayer, and its potential to form pores or channels that lead to cell death. frontiersin.orgresearchgate.net

Table 3: Summary of Insights from Molecular Dynamics (MD) Simulations of Esculentin-Family Peptides
Peptide StudiedKey Finding from MD SimulationReference
Esculentin-1a(1-21)NH₂Demonstrated strong binding to lipopolysaccharide (LPS) micelles, providing insight into its anti-endotoxin activity. weizmann.ac.il
Esculentin-1b(1-18)Confirmed folded structure and depth of insertion in different membrane-mimicking environments. acs.orgresearchgate.net
MSI-594 (analogue)Accelerated MD simulation analyzed its behavior and insertion in a lipid bilayer. academictree.org
General AMPs (e.g., CM15)Elucidated the free energy landscape for translocation across the complex outer membrane of Gram-negative bacteria. nih.gov

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand, such as a peptide) to a second (a receptor, such as a protein or membrane component). nih.govmdpi.com Docking algorithms calculate a "score" that estimates the binding affinity, helping to identify the most likely binding pose and key molecular interactions (e.g., hydrogen bonds, electrostatic interactions). preprints.org

For this compound, docking could be used to predict its interaction with bacterial targets like membrane proteins or LPS, or with host receptors to understand potential immunomodulatory effects. plos.org For example, docking analysis of Esculentin-1a(1-21)NH₂ and its diastereomer with LPS micelles helped identify the specific amino acid residues responsible for binding. weizmann.ac.il Another study used docking to suggest that the mechanism of action for Esculentin-1b(1-18) is likely cell lysis rather than specific enzyme inhibition. researchgate.net Such studies are crucial for understanding the molecular basis of a peptide's activity and for guiding rational drug design.

Table 4: Example of Data from a Hypothetical Docking Study of this compound with a Bacterial Protein
ParameterDescriptionHypothetical Result
Target ProteinBacterial protein essential for survival (e.g., FtsZ)FtsZ from P. aeruginosa
Docking ScorePredicted binding affinity (e.g., in kcal/mol)-9.8 kcal/mol
Key Interacting Residues (Peptide)Amino acids on this compound forming critical bondsLys10, Arg15, Lys32
Key Interacting Residues (Protein)Amino acids on the target protein forming critical bondsAsp88, Glu120, Gln154
Types of InteractionsDominant forces stabilizing the complexHydrogen bonds, electrostatic interactions, hydrophobic contacts

De novo peptide design involves creating entirely new peptide sequences with desired properties, often using an existing peptide structure as a template or "scaffold." nih.govpreprints.org The known amino acid sequence and α-helical structure of peptides from the esculentin-2 family make them excellent scaffolds for computational design. mdpi.comresearchgate.net

Algorithms can systematically introduce amino acid substitutions into the this compound sequence and predict the impact on properties like antimicrobial potency, selectivity (killing bacteria but not human cells), and stability against enzymatic degradation. researchgate.net For example, a study on Esculentin-2CHa explored how single amino acid substitutions (e.g., [L28K]) could significantly enhance its insulin-releasing activity. nih.gov Another study reported the design of a novel hybrid peptide by combining sequences from Esculentin-1a and melittin (B549807) to create a new molecule with potent antimicrobial activity. pensoft.net These rational design approaches, often powered by machine learning and reinforcement learning, can rapidly explore a vast sequence space to identify promising new drug candidates, accelerating the journey from discovery to potential clinical application. arxiv.orgrsc.org

Table 5: Workflow for De Novo Design Based on an Esculentin-2 Scaffold
StageDescriptionComputational Tools Used
1. Scaffold DefinitionDefine the 3D structure and key functional residues of the parent peptide (e.g., this compound).Homology Modeling, NMR/Crystal Structure Data
2. Sequence GenerationCreate a library of new peptide sequences by making targeted amino acid mutations on the scaffold.Sequence-based optimization algorithms, Generative AI models. arxiv.org
3. Virtual ScreeningPredict the properties of the designed peptides (e.g., antimicrobial activity, toxicity, binding affinity).Molecular Docking, MD Simulations, QSAR models.
4. Ranking and SelectionRank the designed peptides based on their predicted performance and select top candidates for synthesis.Multi-objective scoring functions.
5. Experimental ValidationSynthesize the selected peptides and test their activity in vitro and in vivo.(Laboratory-based) Peptide Synthesis, MIC assays, Cytotoxicity assays.

Docking Studies for Receptor-Ligand Interaction Prediction

Bioinformatic Tools for Sequence, Structure, and Function Prediction

In the study of this compound, a peptide isolated from the skin of the frog Odorrana rotodora, bioinformatic tools are indispensable for elucidating its characteristics without relying solely on empirical laboratory methods. novoprolabs.com These computational approaches provide a powerful framework for analyzing the peptide's amino acid sequence, predicting its three-dimensional structure, and inferring its biological functions based on its molecular properties and similarities to other known molecules.

The primary structure, or amino acid sequence, of this compound serves as the foundation for all bioinformatic analysis. researchgate.net The specific sequence for this compound is Gly-Val-Phe-Thr-Leu-Leu-Lys-Gly-Ala-Thr-Gln-Leu-Ile-Gly-Lys-Thr-Leu-Gly-Lys-Glu-Leu-Gly-Lys-Thr-Gly-Leu-Glu-Leu-Met-Ala-Cys-Lys-Ile-Thr-Asn-Gln-Cys. novoprolabs.com

Sequence Analysis

Sequence analysis is the initial step in computationally characterizing this compound. It involves comparing its primary structure to vast libraries of biological sequences to identify homologous peptides, conserved domains, and evolutionary relationships.

Databases for Sequence Retrieval and Comparison: Major public databases are the primary resources for housing and accessing peptide sequence information. The Antimicrobial Peptide Database (APD) and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) are specialized repositories that curate data on peptides with antimicrobial properties, including their sequences, sources, and activities. dbaasp.orgresearchgate.net General protein databases like UniProt also contain entries for numerous esculentin variants from different frog species. uniprot.orguniprot.orguniprot.org

PeptideSource OrganismAmino Acid SequenceUniProt Accession
This compoundOdorrana rotodoraGVFTLLKGATQLIGKTLGKELGK TGLELMACKITNQCNot Available novoprolabs.com
Esculentin-2CHaRana chiricahuensisGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCP86542
Esculentin-2-OG3Odorrana grahamiIKDAAKLIGKTVAKEAGKTGLELMACKITNQCA6MAX1
Esculentin-2-RA3Odorrana andersoniiGFFSLFKGAAKFVGKNLLKEAGKAGLEHLACKVKNECD2K8K1 uniprot.org

Structure Prediction

Predicting the three-dimensional structure of this compound is crucial for understanding its mechanism of action. Bioinformatic tools can generate structural models based on the peptide's sequence and the known physics of protein folding.

Secondary Structure Prediction: Servers like PSIPRED and JPred are commonly used to predict secondary structural elements such as alpha-helices and beta-sheets. For Esculentin-2 peptides, these predictions consistently indicate a high propensity to form an amphipathic alpha-helical structure, particularly upon interaction with a membrane environment. imrpress.comwikipedia.orgnih.gov This structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is a hallmark of many membrane-active antimicrobial peptides.

Structural PropertyPredicted Characteristic for Esculentin-2 FamilyRelevant Bioinformatic Tools
Secondary StructureHigh propensity for an amphipathic α-helix. wikipedia.orgnih.govPSIPRED, JPred
Tertiary StructureN-terminal helix with a C-terminal disulfide-bridged loop ("Rana box"). researchgate.netSWISS-MODEL, I-TASSER, AlphaFold uniprot.org
Hydrophobic MomentCalculated to predict the amphipathicity of the helix.HeliQuest, Emboss
Physicochemical PropertiesPositive net charge, high hydrophobicity. imrpress.comProtParam, APD Peptide Calculator

Function Prediction

Bioinformatic tools can predict the biological function of this compound by identifying functional domains and motifs within its sequence and by comparing its physicochemical properties to those of peptides with known activities.

Antimicrobial Activity Prediction: The primary function predicted for this compound is antimicrobial activity. This is inferred from its membership in the Esculentin family, which is well-documented for its broad-spectrum action against bacteria and fungi. researchgate.netimrpress.com Prediction servers, often utilizing machine learning algorithms trained on data from databases like APD and DBAASP, analyze features such as net charge, hydrophobicity, and sequence motifs to calculate the probability of a peptide being antimicrobial. dbaasp.org The positive charge and amphipathic nature of this compound are strong indicators of a membrane-lytic mechanism of action. nih.gov

Prediction of Other Functions: Beyond direct antimicrobial action, bioinformatic analyses can suggest other roles. For instance, sequence similarity to peptides like Esculentin-2CHa, which has demonstrated immunomodulatory and anti-cancer activities, suggests that this compound could possess similar functions. nih.govwikipedia.orgnih.gov Tools that scan for specific motifs associated with cell-penetrating, immunomodulatory, or anticancer peptides can provide further hypotheses for experimental validation. ku.ac.th

Bioinformatic ResourceTypePredicted Function/Application
Antimicrobial Peptide Database (APD)Database & PredictionPredicts antimicrobial activity, calculates key physicochemical properties.
DBAASPDatabase & PredictionProvides data on activity against specific targets; predicts antimicrobial potential. dbaasp.org
UniProtDatabaseProvides functional annotations based on homology and conserved domains (e.g., "Antimicrobial_frog_2"). uniprot.org
iAMAP-SCM / Stack-AVPPrediction ServerPredicts specific activities such as antimalarial or antiviral based on sequence features. ku.ac.th

Future Research Directions and Unexplored Avenues for Esculentin 2 Or3

Integration with Systems Biology Approaches for Holistic Understanding

A systems biology approach offers the potential to move beyond single-target interactions and develop a holistic understanding of how Esculentin-2-OR3 interacts with complex biological systems. This involves integrating multi-omics data to model the peptide's mechanism of action and its effects on cellular networks. Future research could focus on transcriptomics and proteomics to analyze changes in gene and protein expression in target cells (e.g., bacteria, fungi, or even mammalian cells) upon exposure to this compound.

Metabolomics could further reveal shifts in metabolic pathways, providing a comprehensive picture of the cellular response. researchgate.net This integrated data can be used to construct computational models that simulate the peptide's activity, predict off-target effects, and identify key nodes in the cellular machinery that are perturbed by this compound. Such an approach was conceptualized in a study that used antimicrobial peptides as a basis to understand the features governing protein import into mitochondria and chloroplasts, highlighting the power of systems-level analysis. biorxiv.org

Exploration of Novel Biological Roles Beyond Current Findings

While the Esculentin-2 family is primarily known for its antimicrobial activity against a spectrum of bacteria and fungi, preliminary evidence suggests a wider range of biological functions that warrant deeper investigation. nih.govwikipedia.orgresearchgate.net

Immunomodulation: Certain Esculentin-2 peptides, such as Esculentin-2CHa, have been shown to stimulate the release of cytokines like the anti-inflammatory IL-10 and the pro-inflammatory TNF-α from immune cells. nih.gov Future studies should investigate whether this compound possesses similar or distinct immunomodulatory capabilities, which could have implications for understanding its role in the frog's innate defense system.

Anticancer Potential: Research on other Esculentin-2 peptides has revealed cytotoxicity against cancer cell lines, such as Hep3B liver cancer cells. nih.gov This opens a significant avenue for exploring this compound's potential as an anti-neoplastic agent. Future work should involve screening this compound against various cancer cell lines to determine its specificity and mechanism of cytotoxicity. nih.gov

Insulin-Releasing Activity: Peptides from the skin secretions of frogs, including some from the Esculentin (B142307) family, have been investigated for their effects on insulin (B600854) release. researchgate.net Although not a primary characteristic of all Esculentin-2 peptides, exploring this potential function in this compound could uncover novel connections to metabolic regulation.

Development of Advanced Delivery Systems for Research Applications

The inherent limitations of natural peptides, such as susceptibility to protease degradation, can hinder their application in research settings. nih.gov Developing advanced delivery systems for this compound is crucial for enhancing its stability and bioavailability in experimental models, without discussing therapeutic administration. Research should focus on encapsulating or conjugating the peptide with nanomaterials. For instance, loading Esculentin-2 peptides into polymeric nanoparticles (NPs) has been explored as a method to protect the peptide and ensure its controlled release. uniroma1.it Future investigations could explore various nanoparticle formulations to optimize peptide delivery for in vitro and cell-based assays, ensuring consistent and sustained exposure of target cells to the active peptide.

High-Throughput Screening and Combinatorial Library Approaches for Derivative Discovery

To unlock the full potential of the Esculentin-2 scaffold, high-throughput screening (HTS) of combinatorial libraries is a powerful strategy for discovering novel derivatives with enhanced or new functions. japsonline.com This involves the systematic synthesis and screening of a large number of peptide variants. scdiscoveries.com

Combinatorial Synthesis: Starting with the primary sequence of this compound, a library of derivatives can be generated by systematically substituting amino acids at various positions. This can be achieved through "mix and split" synthesis or parallel synthesis techniques. imperial.ac.uk

Screening Assays: These libraries can then be screened using HTS assays. nih.gov For example, cell-based assays using reporter genes can screen for enhanced antimicrobial potency, while cytotoxicity assays can identify derivatives with increased selectivity for cancer cells over healthy cells. nih.gov Modifications could include truncating the peptide, as seen with an N-terminal fragment of Esculentin-1b, or creating analogs with altered charge or hydrophobicity. nih.govnih.gov

Table 1: Potential Modifications for an this compound Combinatorial Library

Modification Strategy Rationale Example from Related Peptides
N-Terminal Truncation The N-terminal hexapeptide of Esculentin-2CHa was found to be crucial for its activity. nih.gov Removal of the N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa abolished its activity against S. aureus. nih.gov
C-Terminal Modification The cyclic C-terminal domain is important for cytotoxicity. nih.gov Amidation can enhance activity. nih.gov Replacing Cys residues in Esculentin-2CHa decreased cytotoxicity. nih.gov C-terminal amidation of Esculentin-2 HYba peptides enhanced activity against fish pathogens. nih.gov

| Amino Acid Substitution | Altering the charge and hydrophobicity can modulate activity and selectivity. | A more cationic [D20K, D27K] analog of Esculentin-2CHa showed increased potency but also higher cytotoxicity. nih.gov |

Application of Gene Editing and Synthetic Biology for Engineered Production

The natural extraction of peptides from amphibian skin is not scalable for extensive research. researchgate.net Synthetic biology offers a sustainable and efficient alternative for producing this compound. numberanalytics.com

Microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) can be engineered as microbial chassis to produce the peptide. numberanalytics.com This involves synthesizing the gene encoding this compound and inserting it into the host organism's genome. csic.es Gene editing tools like CRISPR/Cas9 can be used to precisely insert the gene or modify host pathways to increase yield and prevent degradation. cytosurge.comgenepossibilitieshcp.com Recent advances have demonstrated the high-yield production of other antimicrobial peptides in plant-based systems, such as Nicotiana benthamiana, which could be another promising avenue for this compound production. nih.gov

Comparative Genomics and Proteomics of Amphibian Peptide Secretion Systems

The study of Esculentin-2 peptides across different amphibian species provides valuable insights into their evolution and structure-function relationships. The primary structure of Esculentin-2 has been poorly conserved during the radiation of different frog genera, with only a few residues being invariant. researchgate.netresearchgate.net This variability makes the Esculentin-2 family a useful phylogenetic biomarker for studying the relationships among Ranidae species. researchgate.net

Future research should involve cloning the cDNAs encoding this compound precursors from its source species, Odorrana rotodora, and comparing it with precursors from other frogs like Amolops loloensis and various Rana species. nih.govresearchgate.net This comparative analysis can identify conserved regions essential for the precursor's structure and processing, as well as variable regions that might confer species-specific activities. nih.gov Proteomic analysis of the skin secretions can identify the full suite of peptides secreted alongside this compound, providing clues about potential synergistic interactions within the frog's natural defense cocktail. google.com

Table 2: Examples of Esculentin-2 Orthologs in Different Frog Species

Peptide Name Source Species Reference
Esculentin-2 Rana esculenta researchgate.net
Esculentin-2L Rana luteiventris google.com
Esculentin-2CHa Lithobates chiricahuensis (Rana chiricahuensis) wikipedia.orgnih.gov
Esculentin-2SEa Lithobates sevosus (Rana sevosa) researchgate.net
Esculentin-2-ALa/b Amolops loloensis nih.gov
Esculentin-2 HYba1/2 Endemic frog from Western Ghats nih.gov

Q & A

Q. What methodologies are critical for assessing this compound’s potential synergy with conventional antibiotics?

  • Methodological Answer : Use checkerboard assays or time-kill curves to calculate fractional inhibitory concentration indices (FICIs). Pair with transcriptomic profiling to identify synergistic pathways (e.g., cell wall synthesis inhibition + membrane disruption). Include pharmacokinetic studies to optimize dosing regimens .

Guidance for Data Interpretation and Reporting

  • Contradiction Analysis : When conflicting data arise, systematically evaluate experimental parameters (e.g., peptide purity, assay endpoints) and use replication studies to isolate artifacts. Cross-reference with orthogonal methods (e.g., TEM for membrane disruption vs. dye leakage assays) .
  • Literature Integration : Conduct systematic reviews using databases like PubMed and Scopus, prioritizing studies with rigorous methodology (e.g., proper controls, statistical power). Use citation management tools (e.g., Zotero) to track sources and avoid bias .

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